4-氨基-2-乙基苯甲酸甲酯

描述

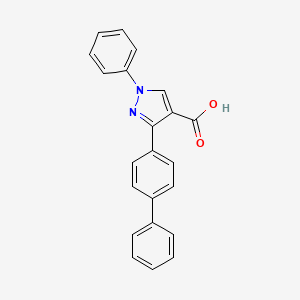

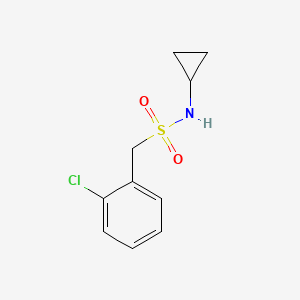

Methyl 4-amino-2-ethylbenzoate is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of Methyl 4-amino-2-ethylbenzoate involves hydrogenation of methyl 4-nitro-2-vinylbenzoate in methanol at 5 bar for 15 hours . The solution is then filtered through kieselguhr, and the solvent is distilled off under reduced pressure. The residue is chromatographed using silica gel with cyclohexane/ethyl acetate (ratio 3:1) as the eluent .Molecular Structure Analysis

The molecular structure of Methyl 4-amino-2-ethylbenzoate includes a total of 26 bonds . It contains 13 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Physical And Chemical Properties Analysis

Methyl 4-amino-2-ethylbenzoate is a solid compound . It is stable under normal conditions and incompatible with strong oxidizing agents, strong bases, and strong acids .科学研究应用

合成和抗菌评价

4-氨基-2-乙基苯甲酸甲酯可用作合成具有潜在抗菌性能的新噻唑并嘧啶衍生物的前体。例如,Balkan 等人(2001 年)从相关化合物合成了噻唑并嘧啶衍生物,评估了它们对细菌和酵母的抗菌活性。他们的研究发现,其中一种化合物对革兰氏阳性细菌和酵母具有显着的抑制作用,突出了该化学品在开发新型抗菌剂中的作用 A. Balkan, Hüsne Urgun, M. Özalp, 2001.

高级有机分子的合成

王禹(2008 年)详细介绍了从 4-氨基-2-羟基苯甲酸合成阿米磺必利中间体 4-氨基-5-乙基磺酰基-2-甲氧基苯甲酸的过程。该过程涉及甲基化、乙基化和氧化步骤,展示了 4-氨基-2-乙基苯甲酸甲酯衍生物在合成用于制药应用的复杂有机分子中的用途 王禹,2008.

聚(乙二醇)的功能化

Sedlák 等人(2008 年)开发了一种使用 4-羟基苯甲酸甲酯烷基化的新型且简单的合成方法,用于合成带有羧酸官能团的聚(乙二醇)。这项研究证明了该化学物质在修饰聚(乙二醇)中对生物医学和制药应用的潜在用途,增强了聚合物的溶解性和功能性 M. Sedlák, Pavel Drabina, M. Svobodová, J. Hanusek, 2008.

分析和光谱研究

源自 4-氨基-2-乙基苯甲酸甲酯的化合物的分析和光谱研究,例如乙基-4-氨基苯甲酸酯等紫外线过滤器的环境行为,提供了对这些化学品的环境归宿和转化产物的见解。李等人(2017 年)调查了乙基-4-氨基苯甲酸酯的发生、转化产物和毒性,阐明了其环境影响和行为 A. J. Li, Ziye Sang, Chi-Hang Chow, Japhet Cheuk-Fung Law, Ying Guo, K. Leung, 2017.

安全和危害

Methyl 4-amino-2-ethylbenzoate is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers on Methyl 4-amino-2-ethylbenzoate include studies on its synthesis, structural analysis, spectroscopic characterization, and second-order hyperpolarizability . More information can be found in the MSDS and related peer-reviewed papers .

属性

IUPAC Name |

methyl 4-amino-2-ethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h4-6H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDJDBHCUBLRBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-2-ethylbenzoate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2604595.png)

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2604598.png)

![1-[(1-Cyclobutylazetidin-3-yl)methyl]pyrazole](/img/structure/B2604602.png)

![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B2604603.png)

![2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2604605.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2604607.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2604609.png)

![2-(1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2604613.png)